molecular formula C15H21ClN2O3S B5733573 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide

Cat. No.: B5733573
M. Wt: 344.9 g/mol
InChI Key: BLKGMJDFGGKKCE-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cycloheptylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+N-cycloheptylacetamidebaseThis compound\text{4-chlorobenzenesulfonyl chloride} + \text{N-cycloheptylacetamide} \xrightarrow{\text{base}} \text{this compound} 4-chlorobenzenesulfonyl chloride+N-cycloheptylacetamidebase​this compound

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide
  • 2-chloro-N-[(2R,3R,6S)-6-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2-(hydroxymethyl)-3-oxanyl]benzenesulfonamide

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide is unique due to its specific structural features, such as the cycloheptyl group, which may confer distinct biological activities compared to other sulfonamides. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c16-12-7-9-14(10-8-12)22(20,21)17-11-15(19)18-13-5-3-1-2-4-6-13/h7-10,13,17H,1-6,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGMJDFGGKKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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